3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide
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Overview
Description
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is an organic compound with the molecular formula C15H14BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 3-position and a methoxyphenylmethoxy group at the 5-position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide typically involves a multi-step process:
Bromination: The starting material, 5-hydroxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Methoxylation: The hydroxyl group at the 5-position is then protected by converting it into a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide.
Coupling Reaction: The protected intermediate is then coupled with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The methoxyphenylmethoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxybenzamide
- 3-Bromo-4-methoxybenzamide
- 3-Bromo-5-methoxyphenylboronic acid
Uniqueness
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is unique due to the presence of both a bromine atom and a methoxyphenylmethoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXJUZOTCNRZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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